Product packaging for 4-(2-Methoxyphenyl)pyridin-3-amine(Cat. No.:CAS No. 146141-01-7)

4-(2-Methoxyphenyl)pyridin-3-amine

Cat. No.: B3104117
CAS No.: 146141-01-7
M. Wt: 200.24 g/mol
InChI Key: UULOOJKWWJCESR-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)pyridin-3-amine is a chemical compound supplied for research use only and is not intended for diagnostic or therapeutic applications. This aminopyridine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the pyridin-3-amine scaffold and methoxyphenyl substituents are of significant interest in the development of novel therapeutic agents . Specifically, structurally related molecules have been investigated for their potential as tubulin polymerization inhibitors, which is a prominent mechanism of action for a class of anticancer agents that target the colchicine binding site . Research on similar tertiary diarylamine analogs has demonstrated potent cytotoxic activities against a panel of human tumor cell lines, including prostate cancer (DU145) and lung carcinoma (A549) . Furthermore, pyridine-3-amine derivatives are frequently explored as key precursors for the synthesis of more complex molecules with a range of pharmacological activities . Researchers utilize this compound in exploring structure-activity relationships (SAR) to optimize potency and selectivity in lead optimization programs . As with all research chemicals, this product should be handled only by qualified professionals, using appropriate personal protective equipment and in accordance with local safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B3104117 4-(2-Methoxyphenyl)pyridin-3-amine CAS No. 146141-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULOOJKWWJCESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Methoxyphenyl Pyridin 3 Amine and Analogous Pyridin 3 Amines

Direct Synthesis Strategies

Direct synthesis strategies focus on the construction of the target molecule by forming key bonds on a pre-existing pyridine (B92270) or phenyl ring. These methods are often favored for their efficiency and modularity.

Cross-Coupling Reaction Approaches in the Construction of the 4-(2-Methoxyphenyl)pyridine (B3273799) Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for assembling the 4-(2-Methoxyphenyl)pyridin-3-amine structure.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is instrumental in linking the 2-methoxyphenyl group to the pyridine ring. The general scheme involves the reaction of a pyridine derivative bearing a halide (e.g., 4-chloropyridin-3-amine) with (2-methoxyphenyl)boronic acid.

The reaction typically proceeds under basic conditions with a palladium catalyst and a suitable ligand. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For instance, a study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives utilized Suzuki coupling to functionalize a pyrimidine (B1678525) ring, demonstrating the reaction's utility in creating aryl-heteroaryl bonds. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperatureYieldReference
Pd(OAc)₂SPhos or XPhosK₂CO₃Toluene/H₂O85 °CGood to Excellent nih.gov
Pd₂(dba)₃MonophosphinesKOHToluene/H₂ONot SpecifiedVaries nih.gov
Dichlorobis(triphenylphosphine)Pd(II)XantphosSodium tert-butoxideTolueneRefluxModerate to Good nih.gov

This table is for illustrative purposes and specific conditions may vary based on the exact substrates.

Recent advancements have also explored aminative Suzuki-Miyaura coupling, which allows for the formation of a C-N-C linked diaryl amine from Suzuki-Miyaura starting materials, offering an alternative pathway to related structures. researchgate.netacs.org

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. scirp.orgwikipedia.org While not directly used to synthesize the 4-(2-methoxyphenyl) bond, this reaction is crucial for creating alkynyl-substituted pyridine analogs, which can be further functionalized. For example, 2-amino-3-bromopyridines can be coupled with various terminal alkynes to produce 2-amino-3-alkynyl pyridines. scirp.org

The reaction is typically carried out under mild, basic conditions, often using an amine as the base and solvent. wikipedia.org The scope of the Sonogashira coupling is broad, tolerating a wide range of functional groups. soton.ac.ukresearchgate.net This method has been successfully applied to the synthesis of various alkynyl-substituted pyridines, quinolines, and pyrazines. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or sulfonate and an amine. rug.nlacsgcipr.org This reaction is a key method for introducing the 3-amino group onto the 4-(2-methoxyphenyl)pyridine core. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net

This methodology has proven effective for the amination of a variety of aryl and heteroaryl halides, including 2-bromopyridines. researchgate.net Catalyst systems have been developed that allow for the use of ammonia (B1221849) equivalents or even ammonia itself, providing a direct route to primary amines. acsgcipr.org A study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives successfully employed Buchwald-Hartwig amination conditions. nih.gov

Condensation and Cyclization Reactions Leading to Pyridin-3-amine Scaffolds

An alternative to direct functionalization of a pre-formed pyridine ring is the construction of the pyridine ring itself through condensation and cyclization reactions. These methods often offer a high degree of flexibility in accessing diverse substitution patterns.

A metal-free [3+3] annulation approach has been developed for the synthesis of polysubstituted pyridines from β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.com This method proceeds under mild conditions and demonstrates a broad substrate scope. mdpi.com Another strategy involves a cascade reaction of aldehydes with amines, leading to fused tricyclic amines through condensation, cyclization, and cycloaddition. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines, which are fused pyridine ring systems. beilstein-journals.orgmdpi.comresearchgate.net This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. researchgate.netbio-conferences.org

The GBB reaction and other MCRs provide a powerful platform for the rapid generation of diverse libraries of fused pyridine derivatives. researchgate.netacs.org For instance, the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives has been achieved through different MCR strategies, showcasing the versatility of this approach. bio-conferences.orgmdpi.com

Table 2: Examples of Multi-Component Reactions for Fused Pyridine Systems

Reaction TypeReactantsCatalystProduct TypeReference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideScandium triflate or Ammonium (B1175870) chloride3-Aminoimidazo[1,2-a]pyridines mdpi.combio-conferences.org
Three-component coupling2-Aminopyridine, Aldehyde, Terminal alkyneCopperImidazo[1,2-a]pyridine derivatives bio-conferences.org
Three-component reaction2-Aminopyridines, Isatins, IsocyanidesNot specifiedTetracyclic fused imidazo[1,2-a]pyridines beilstein-journals.org

This table provides a summary of common MCRs and is not exhaustive.

Intramolecular Cyclization Pathways for Forming Substituted Pyridine Rings

Intramolecular cyclization is a powerful strategy for the synthesis of substituted pyridines. This approach involves the formation of the heterocyclic ring from a single acyclic precursor containing all the necessary atoms. One common method involves the reaction of enamines with unsaturated carbonyl compounds in a formal [3+3] cycloaddition. acs.org For instance, the reaction of an appropriately substituted enamine with an enal, ynal, or enone can afford a tri- or tetrasubstituted pyridine scaffold. acs.org This method has been successfully applied on a large scale for the synthesis of related pyridin-3-amine derivatives. acs.org

Another approach involves the metal-free [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.com This reaction proceeds under mild conditions and demonstrates a broad substrate scope, offering a versatile route to polysubstituted pyridines. The proposed mechanism involves a Kornblum–De La Mare rearrangement followed by an SNV-type C-Cl bond cleavage and subsequent intramolecular cyclization and condensation. mdpi.com

The following table summarizes representative examples of intramolecular cyclization reactions for the synthesis of substituted pyridines.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Enamine and Unsaturated Aldehyde/KetoneOrganocatalystTri- or Tetrasubstituted PyridineHigh acs.org
β-Enaminonitriles and β,β-Dichloromethyl PeroxidesKOH, DMSO, room temperaturePolysubstituted PyridinesGood mdpi.com
4-Arylidene-2-phenyloxazol-5(4H)-ones and EnaminesHeat (180 °C), solvent-free4-Aryl-tetrahydropyridine derivatives- nih.govscispace.com
Pyrazole (B372694) Ring Annulation onto Pyridine Scaffolds

While not a direct method for the synthesis of this compound itself, the annulation of a pyrazole ring onto a pyridine scaffold is a relevant synthetic strategy in the broader context of developing complex heterocyclic systems. This can be achieved through various methods, including the thermal intramolecular cyclization of appropriate precursors. dntb.gov.ua For example, 2,3-diaryl-substituted pyrazolo[1,5-a]pyridines can be synthesized in moderate to good yields under metal-free and mild conditions through the intramolecular cyclization of oxime substrates mediated by triphenylphosphine/diiodine. dntb.gov.ua This reaction proceeds directly to the pyrazolo[1,5-a]pyridine (B1195680) without the formation of a 2H-azirine intermediate. dntb.gov.ua

Catalytic Hydrogenation Protocols for Precursor Reduction to the Amine Functionality

The introduction of the 3-amino group on the pyridine ring is often accomplished by the reduction of a corresponding nitro or cyano precursor. Catalytic hydrogenation is a widely used and efficient method for this transformation. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitriles to primary amines. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. Acidic additives can sometimes be used to improve selectivity. nih.gov Bimetallic nanoparticles, such as copper/nickel, have also been shown to be effective catalysts for the hydrogenation of nitro groups to amines. rsc.org

The table below provides examples of catalytic hydrogenation for the synthesis of amines from nitro and nitrile precursors.

SubstrateCatalystConditionsProductSelectivity (%)Reference
3-PhenylpropionitrilePd/CH₂, DCM/water, acidic additives3-Phenylpropylamine95 nih.gov
3-Nitro-4-methoxy-acetylanilineCu₀.₇Ni₀.₃H₂, 140 °C3-Amino-4-methoxy-acetylaniline99.4 rsc.org
NitrilesRaney-NickelH₂, various solventsPrimary AminesVariable researchgate.net
3-NitropyridinesTin(II) chloride-3-Aminopyridines- google.com

Advanced Synthetic Techniques and Reaction Conditions for this compound Derivatives

Modern synthetic chemistry employs various techniques to enhance reaction rates, improve yields, and promote environmentally friendly processes.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comeurekaselect.com This technique has been successfully applied to the synthesis of various pyridine and fused pyridine derivatives. researchgate.netnih.govnih.gov For example, the synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved through microwave-assisted nucleophilic aromatic substitution. researchgate.net Similarly, the preparation of pyrido[3,2-f] acs.orgCurrent time information in Bangalore, IN.thiazepines from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and α-haloketones showed a 20-30% increase in yield and a significant reduction in reaction time under microwave conditions. mdpi.com

The following table compares conventional and microwave-assisted synthesis for selected reactions.

ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Synthesis of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (2)-30 min, 82% mdpi.com
Synthesis of 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f] acs.orgCurrent time information in Bangalore, IN.thiazepin-5-one (4a)-30 min, 85% mdpi.com
Synthesis of 6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine (6a)-15 min, 70% nih.gov

Solvent-Free Synthetic Paradigms for Sustainable Production

Solvent-free reactions, often conducted under microwave irradiation, represent a green and efficient approach to chemical synthesis. researchgate.net These methods minimize waste and can lead to simpler work-up procedures. The reaction of 4-hydroxycoumarin (B602359) with various amines to produce 4-aryl and 4-alkylaminocoumarins has been successfully carried out in good to excellent yields under solvent-free microwave conditions. researchgate.net Similarly, the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives has been achieved by heating azlactones with enamines at high temperatures without a solvent. nih.govscispace.com

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted pyridines. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of incoming groups. The synthesis of 4-functionalized pyridines often requires specific activation strategies to direct substitution to the C4 position. dntb.gov.uaresearchgate.net The use of directing groups or the generation of reactive intermediates like pyridynes can control the regioselectivity of nucleophilic additions. nih.gov For instance, the aryne distortion model can be used to predict and control the regioselectivity of reactions involving 3,4-pyridynes by introducing electron-withdrawing substituents. nih.gov In the context of this compound, the synthetic strategy must be carefully designed to ensure the correct placement of both the 2-methoxyphenyl group at the C4 position and the amino group at the C3 position.

Chemical Reactivity and Transformational Pathways of 4 2 Methoxyphenyl Pyridin 3 Amine and Its Derivatives

Fundamental Reactivity of the Amine and Pyridine (B92270) Moieties

The chemical behavior of 4-(2-methoxyphenyl)pyridin-3-amine is dictated by the interplay between the basic nitrogen of the pyridine ring and the nucleophilic primary amino group at the C-3 position. The electronic properties of the 2-methoxyphenyl substituent at the C-4 position also influence the reactivity of the pyridine core.

Oxidation Reactions and Subsequent Derivative Formation

The pyridine nitrogen in aminopyridine derivatives can undergo oxidation to form N-oxides. While specific studies on the direct oxidation of this compound are not prevalent, the oxidation of related pyridine structures is well-documented. For instance, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids is a known method to produce 4-aminopyridine, indicating that the N-oxide functionality is stable under certain reductive conditions that affect other parts of the molecule. semanticscholar.org This suggests that the pyridine nitrogen in the title compound could potentially be oxidized to its corresponding N-oxide, which could then serve as an intermediate for further functionalization.

Reduction Reactions to Modify Amine and Ring Substituents

The reduction of aminopyridine derivatives can lead to various products depending on the reagents and conditions employed. Catalytic hydrogenation of substituted pyridines can reduce the aromatic ring to piperidine (B6355638) derivatives. mdpi.com For example, borenium-catalyzed hydrogenation has been used for 2,3- and 2,5-substituted pyridines, although in some cases, the reduction can be incomplete, yielding tetrahydropyridines. mdpi.com

Furthermore, functional groups on the pyridine ring can be selectively reduced. The reduction of a nitro group to an amine is a common transformation. Studies on 3-nitropyridines show they can be electrochemically reduced to the corresponding 3-aminopyridines. google.com The reduction of amide derivatives, which can be formed from the amino group of the title compound, can yield secondary and tertiary amines. For instance, secondary amines derived from 3-aminopyridine (B143674) have been synthesized by the reduction of their corresponding amide precursors. nih.gov

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of this compound is a potent nucleophile, readily participating in substitution reactions. uni-muenchen.de It can react with various electrophiles to form a wide array of derivatives.

Reductive amination is a key reaction for this class of compounds. While direct reductive amination on 3-amino-4-chloropyridine (B21944) has proven difficult due to the basicity of the starting material, a multi-step sequence involving Boc-protection of the amine, followed by alkylation and deprotection, has been successfully employed. nih.gov This highlights that the amino group of this compound can be alkylated to form secondary and tertiary amines. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized via coupling reactions between 2-chloropyridines and anilines. nih.govnih.gov

The amino group can also be converted into a diazonium salt. Diazotization of aminopyridine derivatives with reagents like sodium nitrite (B80452) in acidic solution forms a diazonium cation, which can then be used in subsequent reactions. mdpi.com

Derivatization and Scaffold Functionalization of this compound

The presence of the reactive amino group makes this compound an excellent starting material for the synthesis of more complex molecules through derivatization and cyclization reactions.

Formation of Amide Derivatives

The reaction of the amino group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, readily forms amide linkages. google.comnsf.gov This acylation is a fundamental step in building more complex molecular architectures. For instance, a series of secondary and tertiary pyridyl amides have been prepared as potential ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov The formation of N-(4-methoxyphenyl)pyridin-3-amine derivatives through amide bond formation is a common strategy in medicinal chemistry. bldpharm.com

Table 1: Examples of Amide Derivative Synthesis from Aminopyridines

Starting Amine Acylating Agent Product Reference
3-Aminopyridine N-Protected Amino Acids Amino acid amide derivatives nih.gov
3-Amino-4-chloropyridine Various Aldehydes (via reductive amination) N-Substituted-3-amino-4-halopyridines nih.gov

Cyclization Reactions to Fused Heterocyclic Systems (e.g., Thiadiazoles, Oxadiazoles, Triazoles, Pyrazolo[3,4-b]pyridines)

The 3-aminopyridine core of this compound is a key synthon for the construction of various fused heterocyclic systems.

Thiadiazoles: 2-Amino-1,3,4-thiadiazoles can be synthesized from thiosemicarbazide (B42300) precursors, which can be derived from the corresponding amine. organic-chemistry.orgencyclopedia.pubmdpi.com The process often involves the acylation of thiosemicarbazide followed by cyclodehydration. mdpi.com For example, reacting a thiosemicarbazide with carboxylic acids in the presence of a mild additive like polyphosphate ester (PPE) can yield 2-amino-1,3,4-thiadiazoles in a one-pot synthesis. encyclopedia.pubmdpi.com

Oxadiazoles: Similarly, 1,3,4-oxadiazoles are commonly synthesized from acid hydrazide precursors. nih.govmdpi.com These hydrazides can be cyclized using various dehydrating agents. nih.gov The amino group of the title compound can be converted to a hydrazide, which then undergoes cyclization to form the oxadiazole ring. nih.gov A Co(II)-catalyzed cyclization of an isonicotinoyl-N-phenyl hydrazine (B178648) carbothioamide has been shown to produce an N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivative. iucr.org

Triazoles: 3-Amino-1,2,4-triazoles are another important class of heterocycles that can be accessed from aminoguanidine (B1677879) precursors or through the cyclization of substituted hydrazinecarboximidamide derivatives. nih.govresearchgate.netmdpi.com The synthesis often involves the reaction of an amine with a suitable reagent to build the triazole ring. frontiersin.orgfrontiersin.org For instance, 4-amino-1,2,4-triazole (B31798) has been used as an aminating reagent for 3-nitropyridines. rsc.org

Pyrazolo[3,4-b]pyridines: This fused ring system is of significant interest and can be synthesized from 3-aminopyridine derivatives. nih.govmdpi.com One common method involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. mdpi.com Alternatively, the cyclization of 5-aminopyrazoles with unsaturated ketones can yield pyrazolo[3,4-b]pyridines. mdpi.com A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes also provides access to this scaffold. nih.gov

Table 2: General Synthetic Routes to Fused Heterocycles from Amine Precursors

Target Heterocycle Key Intermediate/Precursor General Reaction Type References
1,3,4-Thiadiazole Thiosemicarbazide Acylation followed by cyclodehydration organic-chemistry.org, mdpi.com
1,3,4-Oxadiazole Acid Hydrazide/Semicarbazide Cyclodehydration nih.gov, organic-chemistry.org
1,2,4-Triazole Aminoguanidine/Hydrazinecarboximidamide Condensation/Cyclization nih.gov, researchgate.net

Alkylation and Acylation of Amine and Pyridine Nitrogen Atoms

The reactivity of this compound is characterized by the presence of two key nitrogen atoms: the exocyclic amine (-NH2) group and the endocyclic pyridine ring nitrogen. Both are potential sites for alkylation and acylation, with their relative reactivity depending on the reaction conditions and the nature of the electrophile.

Generally, the exocyclic amino group in 3-aminopyridine derivatives is more nucleophilic than the pyridine ring nitrogen. However, the pyridine nitrogen's basicity and nucleophilicity can be modulated by substituents. In the case of the target molecule, the electron-donating effect of the amino group at position 3 and the methoxyphenyl group at position 4 can influence the reactivity of the pyridine nitrogen.

Alkylation:

Alkylation can occur at either the amino group or the pyridine nitrogen. While direct studies on this compound are limited, research on analogous 3-amino-4-halopyridines demonstrates that N-alkylation of the amino group is readily achievable. For instance, reductive amination using various aldehydes has been successfully employed to produce N-alkylated 3-amino-4-halopyridines. nih.gov A common procedure involves the reaction of the aminopyridine with an aldehyde in the presence of a reducing agent. nih.gov In some cases, protecting the amino group, for example as a Boc-carbamate, allows for other transformations before a final alkylation step. nih.gov

Methylation of the pyridine nitrogen, leading to a quaternary N-methylpyridinium salt, is also a known transformation for pyridine compounds. nih.gov This reaction typically utilizes a methyl donor like dimethyl sulfate. cdnsciencepub.com

Acylation:

Acylation, the introduction of an acyl group (R-C=O), is another important transformation. The amino group of aminopyridines can be acylated using acylating agents like acid chlorides or anhydrides. For example, acetylation of a similar compound, N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, was achieved using acetic anhydride. nih.gov In studies on 3-aminopyridine derivatives, acylation is a common step for creating amide functionalities. nih.gov The pivaloyl group has been used as a directing group in the ortho-lithiation of aminopyridines, highlighting the utility of N-acylation in further functionalization. acs.org

The following table summarizes representative alkylation and acylation reactions on analogous aminopyridine structures.

Reaction Type Substrate Type Reagent(s) Product Type Reference
Reductive Amination3-Amino-4-halopyridineAldehyde, Reducing AgentN-Alkyl-3-amino-4-halopyridine nih.gov
N-Benzylation3-Amino-4-chloropyridineBenzaldehydeN-(Benzyl)-3-amino-4-chloropyridine nih.gov
N-Cinnamylation3-Amino-4-chloropyridineCinnamaldehydeN-Cinnamyl-3-amino-4-chloropyridine nih.gov
N-AcetylationN-substituted-pyridin-2-amineAcetic AnhydrideN-Acetyl-N-substituted-pyridin-2-amine nih.gov
N-PivaloylationAminopyridinePivaloyl chlorideN-Pivaloylaminopyridine acs.org

Transformations Involving Peripheral Nitrile and Ester Moieties

Derivatives of this compound bearing nitrile (-CN) or ester (-COOR) groups on the pyridine ring are versatile intermediates for further chemical synthesis. These functional groups can undergo a variety of transformations to yield other valuable moieties like carboxylic acids, amides, or alcohols.

Transformations of Nitrile Groups:

The hydrolysis of cyanopyridines (pyridinenitriles) is a well-established reaction that can lead to either a carboxamide or a carboxylic acid, depending on the reaction conditions. google.comresearchgate.net For example, the hydrolysis of 3-cyanopyridine (B1664610) can yield nicotinamide (B372718) or nicotinic acid. google.comresearchgate.net This transformation can be carried out using acid or base catalysis, or even in high-temperature liquid water without added catalysts. researchgate.netresearchgate.net Studies have shown that selective production of the amide or the acid is possible by controlling parameters like temperature and pressure. researchgate.net The nitrile group can also be a precursor for other nitrogen-containing heterocycles through more complex reaction cascades. researchgate.net

Transformations of Ester Groups:

Pyridine carboxylic acid esters are key intermediates, often used in the synthesis of amides and hydrazides. google.com The reduction of these esters is a common pathway to primary alcohols. While strong reducing agents like lithium aluminium hydride (LiAlH4) are effective, other reagent systems are also used. ncert.nic.in For instance, sodium borohydride (B1222165) in the presence of aluminum chloride can reduce esters of nicotinic and isonicotinic acids to their corresponding alcohols, although the reaction can be challenging. researchgate.net A more recent, greener method involves a one-pot conversion of carboxylic acids to their S-2-pyridyl thioester derivatives, followed by reduction with sodium borohydride in ethanol/water to yield the alcohol. rsc.org

The table below outlines key transformations for nitrile and ester groups on pyridine rings.

Functional Group Transformation Reagents/Conditions Product Reference
Nitrile (-CN)HydrolysisHigh-temperature liquid waterCarboxamide or Carboxylic Acid researchgate.netresearchgate.net
Nitrile (-CN)Base-catalyzed HydrolysisAlkali metal hydroxide (B78521) (e.g., NaOH)Amide or Carboxylic Acid Salt google.com
Ester (-COOR)ReductionSodium borohydride, Aluminium chlorideAlcohol researchgate.net
Ester (-COOR)ReductionLithium aluminium hydride (LiAlH4)Primary Alcohol ncert.nic.in
Ester (-COOR)AmmonolysisAmmonia (B1221849)Amide google.com

Enzymatic and Biotransformational Studies of Analogous Compounds

The metabolic fate of pyridine-containing compounds is of significant interest in pharmacology and toxicology. Enzymes in the body can modify these structures, altering their activity and excretion profiles.

N-Methyltransferase-Mediated Methylation Pathways and Metabolite Formation

A key biotransformation pathway for pyridine-containing compounds is N-methylation, a reaction catalyzed by N-methyltransferase enzymes. nih.govontosight.ai These enzymes transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the nitrogen atom of the pyridine ring. ontosight.aiwikipedia.org This process results in the formation of a quaternary N-methylpyridinium ion. nih.govwikipedia.org

This methylation is considered a phase II metabolic reaction. nih.gov The activity of pyridine N-methyltransferase is significant as it can affect the bioavailability and pharmacological properties of drugs containing a pyridine moiety. ontosight.ai For example, the N-methylation of nicotinamide (a form of vitamin B3) to N1-methylnicotinamide is a well-documented metabolic step catalyzed by nicotinamide N-methyltransferase (NNMT). nih.gov This methylated product can then be further oxidized by aldehyde oxidase (AO) to form other metabolites like N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide. nih.gov

While direct enzymatic studies on this compound are not available, it is plausible that its pyridine nitrogen could be a substrate for N-methyltransferases, given the structural analogy to other pyridine compounds that undergo this metabolic transformation. The presence of the amino and methoxyphenyl groups would likely influence the rate and extent of this enzymatic reaction.

The following table summarizes the enzymatic methylation of analogous pyridine compounds.

Parent Compound Enzyme Methyl Donor Primary Metabolite Reference
PyridinePyridine N-methyltransferaseS-adenosyl-L-methionine (SAM)N-methylpyridinium ion nih.govwikipedia.org
NicotinamideNicotinamide N-methyltransferase (NNMT)S-adenosyl-L-methionine (SAM)N1-methylnicotinamide (MNAM) nih.gov
N1-methylnicotinamide (MNAM)Aldehyde Oxidase (AO)-N1-methyl-2-pyridone-5-carboxamide / N1-methyl-4-pyridone-3-carboxamide nih.gov

Structural Elucidation and Advanced Characterization Methodologies for 4 2 Methoxyphenyl Pyridin 3 Amine

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable tools for probing the molecular architecture of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR: COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-Methoxyphenyl)pyridin-3-amine would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on both the pyridine (B92270) and methoxyphenyl rings would appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electronic effects of the substituents, and the coupling patterns (splitting) would provide information about adjacent protons, allowing for the determination of their relative positions. The protons of the methoxy (B1213986) group would appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be observed in the downfield region (typically 110-160 ppm). The carbon of the methoxy group would be found in the upfield region (around 55-60 ppm).

2D NMR Spectroscopy (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the pyridine and methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine and methoxyphenyl rings, as well as the positions of the amino and methoxy substituents.

A comprehensive analysis of these NMR data would provide irrefutable evidence for the structure of this compound.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2~8.0-8.2~145-150
Pyridine-H5~7.0-7.2~120-125
Pyridine-H6~8.2-8.4~148-152
Methoxy-H~3.8-3.9~55-56
Phenyl-H3'~7.0-7.1~110-112
Phenyl-H4'~7.3-7.4~128-130
Phenyl-H5'~6.9-7.0~120-122
Phenyl-H6'~7.2-7.3~130-132
Amino-HBroad singlet-
Pyridine-C3-~135-140 (C-NH₂)
Pyridine-C4-~140-145 (C-Aryl)
Phenyl-C1'-~125-130
Phenyl-C2'-~155-158 (C-OCH₃)

Note: These are predicted values and actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group would be expected in the range of 1230-1270 cm⁻¹ (for aryl ethers).

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Aromatic C-HStretching3000-3100
Methoxy C-HStretching2850-2960
Aromatic C=C/C=NStretching1400-1600
Aryl Ether (C-O)Stretching1230-1270

Mass Spectrometry (MS, ESI-HRMS) for Molecular Weight and Elemental Composition Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): This technique is particularly useful for obtaining a precise mass measurement of the molecular ion. For this compound (C₁₂H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses would confirm the elemental composition of the compound.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
Exact Mass [M]200.09496 u
Expected [M+H]⁺ (ESI-HRMS)201.10224 u

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. They also serve as a method of identity confirmation when compared against a known reference standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific chromatographic conditions is a characteristic property and can be used for its identification and to assess its purity by detecting the presence of any impurities.

Interactive Data Table: Typical HPLC Parameters for Analysis

Parameter Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water gradient with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Retention TimeDependent on exact conditions, but characteristic for the compound

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, would serve as the mobile phase. The compound's retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value under a given set of conditions. Visualization of the spot can be achieved under UV light or by using a staining agent.

Interactive Data Table: Typical TLC Parameters for Analysis

Parameter Condition
Stationary PhaseSilica gel plate
Mobile PhaseEthyl Acetate/Hexane (e.g., 30:70 v/v)
VisualizationUV light (254 nm) or staining (e.g., potassium permanganate)
Rf ValueCharacteristic for the compound under specific conditions

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful analytical technique for the identification and purity assessment of this compound. In a typical analysis, a reversed-phase high-performance liquid chromatography (HPLC) system would be employed, likely using a C18 stationary phase. The mobile phase would consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent like acetonitrile or methanol.

The sample, dissolved in a suitable solvent, would be injected into the system. As the mobile phase gradient progresses, the compound would travel through the column at a characteristic retention time, which is dependent on its polarity and interaction with the stationary phase.

Upon elution from the HPLC column, the analyte would be introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In positive ion mode, the primary amine and the pyridine nitrogen of the molecule would be susceptible to protonation, leading to the formation of a protonated molecular ion [M+H]⁺. The mass analyzer would then detect this ion, confirming the molecular weight of the compound. For this compound (molar mass ≈ 214.25 g/mol ), the expected [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 215.26. This technique provides a robust method for confirming the compound's identity and assessing its purity in a given sample.

Solid-State Structural Analysis

Solid-state analysis is crucial for understanding the three-dimensional arrangement of molecules in a crystalline lattice, which influences the material's bulk properties.

X-ray Single Crystal Diffraction for Definitive Molecular and Crystal Structures

Growing a suitable single crystal of this compound would allow for its definitive structural elucidation using X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Parameter Description Expected Observation
Dihedral Angle (C-C-C-C) The angle between the plane of the pyridine ring and the plane of the phenyl ring.A non-coplanar arrangement is expected due to steric hindrance between the ortho-methoxy group and the pyridine ring. The angle would likely be significant, indicating a twisted conformation.

The primary amine (-NH₂) group on the pyridine ring is a classic hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This functionality allows for the formation of intermolecular hydrogen bonds. Analysis of the crystal structure would reveal the specific hydrogen bonding motifs, such as N-H···N interactions. These interactions are fundamental in directing the assembly of molecules into a larger, ordered supramolecular architecture. The methoxy group's oxygen atom could also potentially act as a weak hydrogen bond acceptor.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Intermolecular Hydrogen Bond Amine (N-H)Pyridine (N)2.8 - 3.2Forms chains or dimers, defining the primary crystal packing.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution. For this compound, this analysis would map different types of intermolecular contacts onto a 3D surface around the molecule. The surface is typically colored to indicate the nature and strength of these interactions. Red spots on the surface would highlight close contacts, corresponding to strong hydrogen bonds (like the N-H···N interactions). Other colors would represent weaker contacts, such as C-H···π interactions or van der Waals forces. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary, showing the proportion of the surface involved in each type of contact.

X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is used to analyze the bulk crystalline material. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline phase and serves as a fingerprint for the material. It can be used to confirm the identity of the synthesized compound by comparing the experimental pattern to a calculated pattern from single-crystal data. Furthermore, XRD is instrumental in assessing the phase purity of a bulk sample, identifying any polymorphic forms, and determining the degree of crystallinity.

Computational Chemistry Approaches to Understanding 4 2 Methoxyphenyl Pyridin 3 Amine

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2-Methoxyphenyl)pyridin-3-amine, docking studies are crucial for identifying potential biological targets and elucidating the specific interactions that would stabilize the ligand-protein complex. This method is widely used in drug discovery to screen virtual libraries of compounds against a known receptor structure.

The process involves preparing a 3D model of this compound and a model of the target protein, often obtained from crystallographic data. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to rank the potential poses. These scores are typically based on the intermolecular forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For instance, docking of substituted pyridine (B92270) derivatives into the active site of a protein kinase, a common drug target, could reveal key interactions. The pyridine nitrogen of this compound might act as a hydrogen bond acceptor with a backbone amide proton in the hinge region of the kinase. The amine group could serve as a hydrogen bond donor, and the methoxyphenyl moiety could fit into a hydrophobic pocket. nih.govmalariaworld.org The results of such a hypothetical docking study are presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Target ProteinExample Kinase 1 (EK1)
Binding Affinity (kcal/mol)-8.5
Predicted Intermolecular Interactions
Hydrogen BondsPyridine N with LYS78 (backbone NH) Amino NH₂ with GLU95 (side chain C=O)
Hydrophobic InteractionsMethoxyphenyl ring with LEU23, VAL31, ILE145
Pi-StackingPyridine ring with PHE160

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis using Molecular Mechanics (MM) Methods to Understand Molecular Flexibility

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis using molecular mechanics (MM) methods is employed to explore the potential energy surface of the molecule and identify its stable conformers. MM methods use a classical mechanics framework, treating atoms as spheres and bonds as springs, to rapidly calculate the potential energy of different conformations.

The results of a conformational analysis can be summarized in a potential energy profile, showing the energy as a function of the dihedral angle. The most stable conformers can then be used for further studies, such as molecular docking or quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound compared to molecular mechanics. mdpi.com These methods solve the Schrödinger equation (or a simplified form) to yield information about molecular orbitals, charge distribution, and various electronic properties.

The distribution of electrons in a molecule can lead to a permanent electric dipole moment. Quantum chemical calculations can accurately predict the magnitude and direction of this dipole moment. For this compound, the electronegative nitrogen and oxygen atoms would lead to a significant dipole moment.

Furthermore, the response of the molecule to an external electric field is described by its polarizability and hyperpolarizability. Molecules with large hyperpolarizability values are of interest for applications in non-linear optics (NLO). The presence of electron-donating (amine, methoxy) and electron-withdrawing (pyridine ring) groups can lead to enhanced NLO properties. Calculations on similar push-pull systems have demonstrated this principle. researchgate.net A hypothetical set of calculated NLO properties for this compound is presented in Table 2.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
Electric Dipole Moment (μ)3.5 Debye
Mean Polarizability (α)25.0 x 10⁻²⁴ esu
First Hyperpolarizability (β)15.0 x 10⁻³⁰ esu

Note: The data in this table is hypothetical and for illustrative purposes only.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring and the amino group, while the LUMO is likely to be centered on the electron-deficient pyridine ring. researchgate.net A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. These calculations are vital for understanding the molecule's electronic transitions and its potential use in optoelectronic devices. Table 3 shows hypothetical HOMO and LUMO energies for the compound.

Table 3: Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum chemical calculations can determine the partial charge on each atom in a molecule. This charge distribution is fundamental to understanding a molecule's reactivity and how it will interact with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign these partial charges.

In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group are expected to carry negative partial charges, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group and some of the aromatic protons would have positive partial charges, making them susceptible to nucleophilic attack or hydrogen bond donation. A Molecular Electrostatic Potential (MEP) map can visually represent this charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). This information complements molecular docking studies by providing a rationale for the observed intermolecular interactions.

Applications and Future Directions in Chemical Research Involving 4 2 Methoxyphenyl Pyridin 3 Amine

Role as a Versatile Building Block in Complex Organic Synthesis

The 4-(2-Methoxyphenyl)pyridin-3-amine scaffold is a valuable building block in organic synthesis due to its multiple reactive sites, which allow for the construction of more complex molecular architectures. The pyridine (B92270) ring and the secondary amine group are key functionalities that can participate in a variety of chemical transformations.

The amine group can undergo N-alkylation, and the pyridine nitrogen can be quaternized or oxidized. More significantly, the structure is well-suited for carbon-nitrogen (C-N) and carbon-carbon (C-C) cross-coupling reactions, which are fundamental to modern synthetic chemistry. Methodologies like the Buchwald-Hartwig amination and the Ullmann condensation are commonly employed to synthesize aryl amines, including derivatives of the title compound.

Furthermore, the this compound framework serves as a precursor for the synthesis of diverse heterocyclic systems. For instance, a related precursor, 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, undergoes cobalt-catalyzed cyclization to form N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, demonstrating how the core structure can be elaborated into different heterocyclic rings. iucr.orgnih.gov The general utility of substituted pyridines as starting materials for polysubstituted products highlights their importance as foundational synthons in constructing complex molecular diversity. mdpi.commdpi.com

Exploration as a Privileged or Promising Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged structure" is a molecular scaffold capable of binding to multiple biological targets by modifying its functional groups. nih.gov The methoxyphenyl-aminopyridine framework shows significant promise as such a scaffold, with numerous derivatives exhibiting potent biological activities.

While research on the exact this compound isomer is limited, related structures have been incorporated into therapeutically relevant molecules. A prominent example is Mepyramine (pyrilamine), a first-generation antihistamine that features an N-[(4-methoxyphenyl)methyl]pyridin-2-amine core and acts as an H1 receptor inverse agonist. wikipedia.org This demonstrates the scaffold's ability to interact with G-protein coupled receptors.

Furthermore, research into N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines has identified them as a novel class of tubulin polymerization inhibitors with significant anti-proliferative activity against human tumor cell lines. nih.govnih.gov Other complex derivatives incorporating the 4-(2-methoxyphenyl)piperazine moiety have been studied as potent ligands for serotonin (B10506) receptors, suggesting potential applications in treating psychiatric and neurological disorders. ontosight.aiacs.org

Derivative ClassBiological Target/ActivityReference
N-[(4-methoxyphenyl)methyl]pyridin-2-aminesHistamine H1 Receptor (Antihistamine) wikipedia.org
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulin Polymerization (Anticancer) nih.govnih.gov
Imidazo[1,2-a]pyridine (B132010) DerivativesSerotonin Receptors (Neurological) ontosight.ai
Iodinated Pyridinylbenzamide Derivatives5-HT1A Receptor (Imaging Ligand) acs.org

Development as a Research Tool for Structure-Activity Relationship Studies of Pyridine-Amine Derivatives

The this compound scaffold is an excellent platform for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—the substitution pattern on the phenyl ring, the position of substituents on the pyridine ring, or the nature of the amine group—researchers can probe the specific interactions between the molecule and its biological target.

A clear example of this is seen in the development of N-alkyl-N-(substituted phenyl)pyridin-2-amine derivatives as tubulin inhibitors. nih.gov In these studies, researchers found that a methoxy (B1213986) group at the para-position of the phenyl ring was preferred for enhancing antiproliferative activity compared to other substituents. nih.gov This type of systematic study is crucial for optimizing lead compounds into potent and selective drug candidates. The pyridine ring itself is a common feature in many therapeutically active agents, and understanding its SAR is a key aspect of drug design. researchgate.net The principles of SAR are widely applied to pyridine-containing compounds to develop potent inhibitors for various enzymes, such as 12-lipoxygenase, or to create new agents with antimicrobial properties. nih.govmdpi.com

Potential in Material Science for Organic Electronic and Photonic Devices

The applications of pyridine-amine derivatives extend beyond medicine into the realm of material science. The inherent electronic properties of the aromatic pyridine and phenyl rings make these compounds candidates for use in organic electronics. A positional isomer, 4-(4-Methoxyphenyl)pyridin-2-amine, has been specifically noted for its application as a building block in the development of advanced materials like organic semiconductors.

Furthermore, aminopyridine derivatives have been successfully used as controlling agents in the assembly of metal-organic frameworks (MOFs). rsc.org For example, Cu(II) MOFs constructed with aminopyridine ligands have shown interesting photocatalytic properties. rsc.org In a related application, aminopyridine derivatives can be grafted onto electrode surfaces to modify their catalytic activity, such as for the electroreduction of CO2. mdpi.com The fluorescent properties observed in some complex derivatives, like the N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, also suggest potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. iucr.org

Design of Novel Catalytic Systems Utilizing Pyridin-3-amine Derivatives as Ligands or Reagents

The nitrogen atoms in the this compound structure—one in the pyridine ring and one in the amine group—can act as Lewis bases, making them excellent candidates for use as ligands in coordination chemistry and catalysis. Polydentate ligands containing pyridine and amine functionalities are widely used to form stable complexes with a variety of transition metals. rsc.org

Pyridine-type ligands have been shown to be highly effective in promoting challenging chemical reactions, such as the palladium-catalyzed β-C–H arylation of amino acids. nih.gov Similarly, other aminopyridine derivatives, like 3-amino-1-methyl-1H-pyridin-2-one, can act as directing groups in metal-catalyzed C-H activation reactions. researchgate.net The ability of aminopyridines to coordinate with metals like copper has also been harnessed to assemble catalytically active MOFs, which have applications in both electrocatalysis and photocatalysis. rsc.org This suggests that this compound and its derivatives could be used to design novel, homogeneous or heterogeneous catalysts for a wide range of organic transformations.

Emerging Research Avenues and Untapped Potential of Substituted Methoxyphenylpyridin-3-amines

The versatility of the this compound scaffold points toward numerous emerging research avenues. While significant research has been conducted on its isomers and related derivatives, the specific properties of this exact compound remain largely unexplored, representing a significant opportunity for new discoveries.

Future research could focus on several key areas:

Medicinal Chemistry: Synthesizing and screening a focused library of this compound derivatives against a broad range of biological targets (e.g., kinases, GPCRs, ion channels) could uncover novel therapeutic leads.

Catalysis: The development of chiral versions of this ligand could open doors to new asymmetric catalytic transformations, a highly valuable area in synthetic chemistry.

Material Science: Investigating the polymerization of functionalized this compound monomers could lead to new conductive polymers or materials with unique photophysical properties for use in sensors, OLEDs, or organic photovoltaics.

Supramolecular Chemistry: The structure's capacity for hydrogen bonding and metal coordination could be exploited to construct novel supramolecular assemblies, such as gels, liquid crystals, or molecular cages with specific host-guest properties.

In essence, this compound is not just a single chemical entity but a gateway to a vast chemical space with untapped potential across multiple scientific disciplines.

Q & A

Basic: What are the standard analytical techniques for confirming the structural integrity of 4-(2-Methoxyphenyl)pyridin-3-amine?

To confirm structural integrity, employ a combination of NMR spectroscopy (¹H and ¹³C) to assign proton and carbon environments, FTIR to identify functional groups (e.g., methoxy C–O stretching at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . For crystalline samples, X-ray diffraction (using SHELX programs for refinement) provides definitive bond lengths and angles .

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic exchange or tautomerism in this compound?

Dynamic NMR (DNMR) experiments at variable temperatures can detect exchange processes by observing coalescence of split peaks. For tautomerism, use 2D NMR (COSY, NOESY) to map coupling networks and computational methods (DFT) to predict stable tautomers. Compare experimental and simulated spectra to assign the dominant form .

Basic: What synthetic routes are effective for preparing this compound?

A common approach involves condensation reactions :

  • React 2-hydrazinopyridine with 2-methoxybenzaldehyde derivatives in ethanol under acidic catalysis (e.g., acetic acid), followed by cyclization using oxidizing agents like NaOCl .
  • Monitor reaction progress via TLC (silica/alumina plates, dichloromethane mobile phase) and purify via recrystallization or column chromatography .

Advanced: How can reaction yields be optimized for intermediates in multi-step syntheses of this compound?

Optimize solvent polarity (e.g., ethanol for solubility vs. methanol for precipitation) and catalyst loading (e.g., ZnI₂ in condensation steps). Use design of experiments (DoE) to test variables (temperature, stoichiometry). For air-sensitive steps, employ Schlenk techniques or inert atmospheres .

Basic: What stability considerations are critical for storing this compound?

Store under inert atmosphere (N₂/Ar) at 3–8°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation. Protect from light using amber vials .

Advanced: How can researchers address low solubility in biological assays?

Use co-solvents (DMSO ≤1%) , cyclodextrin inclusion complexes , or nanoparticle formulations to enhance aqueous solubility. Validate solubility via dynamic light scattering (DLS) or nephelometry. For in vitro assays, confirm lack of solvent cytotoxicity .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays (e.g., COX-2 inhibition via fluorometric kits).
  • Cytotoxicity testing using MTT/WST-1 in cell lines.
  • Molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, pyridine → triazole).
  • Test analogs in parallel using high-throughput screening (HTS) for bioactivity.
  • Perform QSAR modeling (e.g., using MOE or Schrödinger) to correlate structural features with activity .

Basic: What crystallographic challenges arise when resolving the structure of this compound?

Common issues include weak diffraction (due to small crystal size) and twinning . Mitigate via:

  • Crystal optimization (vapor diffusion for larger crystals).
  • SHELXL refinement with TWIN commands for twinned data .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Use molecular dynamics (MD) simulations (GROMACS) to study binding stability and free-energy perturbation (FEP) for affinity predictions. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)pyridin-3-amine

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